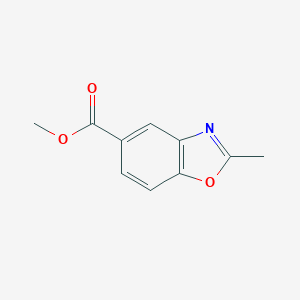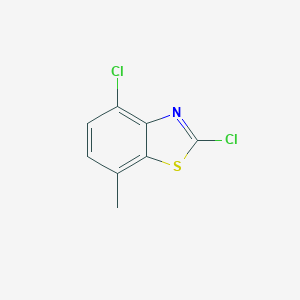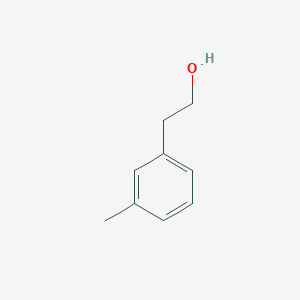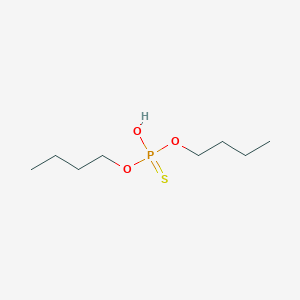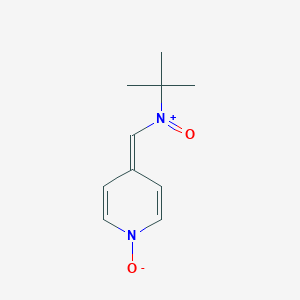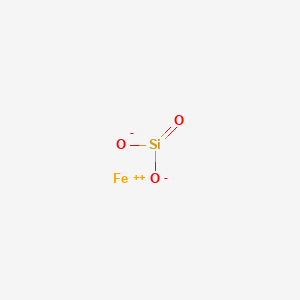
Silicic acid (H4SiO4), iron(2++) salt (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid (H4SiO4), iron(2++) salt (1:2) is a chemical compound that is formed by the reaction of silicic acid and iron(2++) salt. It is a white crystalline powder that is soluble in water. This compound has been studied extensively due to its potential applications in various scientific fields, including biochemistry, biotechnology, and materials science.
Wissenschaftliche Forschungsanwendungen
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been studied extensively for its potential applications in various scientific fields. In biochemistry, it has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. In biotechnology, it has been used as a biomaterial for tissue engineering and drug delivery. In materials science, it has been used as a precursor for the synthesis of various materials, including ceramics and glasses.
Wirkmechanismus
The mechanism of action of silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has also been shown to interact with proteins and other biomolecules, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its antioxidant activity, as well as its ability to stimulate the production of collagen and other extracellular matrix proteins. In vivo studies have shown that it can improve wound healing and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Zukünftige Richtungen
There are many potential future directions for research on silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2). Some possible areas of investigation include its use as a biomaterial for tissue engineering, its potential applications in drug delivery, and its role in the prevention and treatment of oxidative stress-related diseases. Other areas of research could focus on improving the synthesis method to increase yield and purity, as well as investigating the mechanism of action in more detail.
In conclusion, silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its antioxidant properties, ability to stimulate collagen production, and potential use as a biomaterial make it a promising area of research for the future. However, further investigation is needed to fully understand its mechanism of action and to explore its potential applications in more detail.
Synthesemethoden
The synthesis of silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) can be achieved by mixing silicic acid and iron(2++) salt in the appropriate ratio. The resulting mixture is then heated to a high temperature and allowed to cool, resulting in the formation of the white crystalline powder.
Eigenschaften
CAS-Nummer |
10179-73-4 |
|---|---|
Molekularformel |
FeO3Si |
Molekulargewicht |
131.93 g/mol |
IUPAC-Name |
dioxido(oxo)silane;iron(2+) |
InChI |
InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |
InChI-Schlüssel |
FODLPBMIZWWYLG-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Fe+2] |
Kanonische SMILES |
[O-][Si](=O)[O-].[Fe+2] |
Andere CAS-Nummern |
13478-48-3 10179-73-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




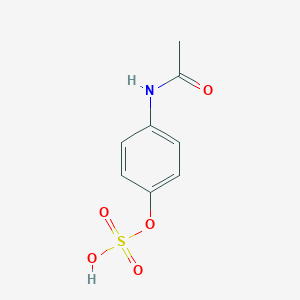
![[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone](/img/structure/B162746.png)
